Trimetozine

Descripción

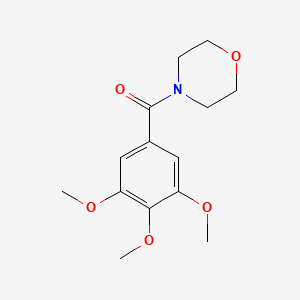

Structure

3D Structure

Propiedades

IUPAC Name |

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVOEFLBOSSYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023713 | |

| Record name | Trimetozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-41-6 | |

| Record name | Trimetozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetozine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETOZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIMETOZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimetozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimetozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Unknown Aspects of Trimetozine's Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetozine, a sedative and anxiolytic agent marketed in Europe since 1959, presents a significant gap in our contemporary pharmacological understanding.[1][2] While its clinical effects are documented, the precise molecular mechanisms underpinning its therapeutic action remain largely unelucidated. This technical guide synthesizes the current hypothetical frameworks of this compound's mechanism of action and, more critically, delineates the unknown aspects that require rigorous scientific investigation. By outlining requisite experimental protocols and data-driven approaches, this document serves as a roadmap for future research aimed at definitively characterizing this compound's pharmacodynamics.

Hypothesized Mechanisms of Action: A Landscape of Ambiguity

Current literature suggests that this compound's anxiolytic and sedative effects may stem from its modulation of key neurotransmitter systems in the central nervous system (CNS).[3] The primary hypotheses revolve around its interaction with serotonergic, dopaminergic, and noradrenergic pathways. Additionally, potential anti-inflammatory and antioxidant activities have been postulated, further complicating the mechanistic picture.[3][4] However, a notable scarcity of empirical data, particularly quantitative binding and functional assay results, relegates these hypotheses to the realm of scientific conjecture. The mechanism of action is broadly described as "unclear".[1]

Monoamine Neurotransmitter Modulation

This compound is believed to influence the synaptic concentrations and signaling of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3] The prevailing yet unproven theories suggest it may act as a reuptake inhibitor or a receptor modulator for these crucial neurotransmitters.

-

Serotonergic System: It is thought that this compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[3] This action would be consistent with the mechanism of many modern anxiolytics and antidepressants.

-

Dopaminergic System: The compound is hypothesized to either modulate dopamine receptors directly or enhance dopamine availability.[3]

-

Noradrenergic System: An increase in norepinephrine levels is another proposed mechanism, potentially contributing to effects on alertness and cognitive function.[3]

GABAergic System Interaction

While direct evidence is lacking for this compound itself, research on a structurally related analogue, LQFM289, has indicated a potential interaction with benzodiazepine binding sites on the GABA-A receptor. This suggests a possible indirect modulation of the GABAergic system, a primary target for many anxiolytic drugs.

Anti-Inflammatory and Antioxidant Effects

A more recent hypothesis posits that this compound may possess anti-inflammatory and antioxidant properties.[3][4] Neuroinflammation and oxidative stress are increasingly implicated in the pathophysiology of anxiety and mood disorders. If substantiated, this would represent a distinct and significant facet of its mechanism.

Quantitative Data: The Missing Pieces

A striking unknown in the study of this compound is the complete absence of publicly available quantitative data regarding its interaction with molecular targets. To transition from hypothesis to established mechanism, the following data points are essential. The tables below are structured to accommodate the necessary data, highlighting the current void of information.

Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) |

|---|---|---|---|

| Serotonin Transporter (SERT) | [³H]Citalopram | Human embryonic kidney (HEK) 293 cells expressing human SERT | Data not available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat striatal membranes | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human embryonic kidney (HEK) 293 cells expressing human NET | Data not available |

| Dopamine D2 Receptor | [³H]Spiperone | Rat striatal membranes | Data not available |

| Serotonin 5-HT1A Receptor | [³H]8-OH-DPAT | Rat hippocampal membranes | Data not available |

| Benzodiazepine Site (GABA-A R) | [³H]Flunitrazepam | Rat cortical membranes | Data not available |

Table 2: Functional Activity (IC50 / EC50) of this compound

| Assay | Cell Line / System | Parameter Measured | IC50 / EC50 (nM) |

|---|---|---|---|

| Serotonin Reuptake Inhibition | hSERT-expressing cells | Inhibition of [³H]5-HT uptake | Data not available |

| Dopamine Reuptake Inhibition | hDAT-expressing cells | Inhibition of [³H]DA uptake | Data not available |

| Norepinephrine Reuptake Inhibition | hNET-expressing cells | Inhibition of [³H]NE uptake | Data not available |

| Dopamine D2 Receptor Signaling | CHO cells expressing human D2 receptor | cAMP accumulation | Data not available |

| Anti-inflammatory Activity | LPS-stimulated BV2 microglia | Nitric oxide production | Data not available |

Proposed Experimental Protocols for Mechanistic Elucidation

To address these unknowns, a systematic application of standard pharmacological and neuroscientific techniques is required. The following sections detail the methodologies necessary to populate the data tables above and to explore the downstream consequences of this compound's molecular interactions.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key CNS transporters and receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from either rodent brain regions known to be rich in the target protein (e.g., striatum for DAT and D2 receptors) or from cultured cell lines (e.g., HEK293) stably expressing the human recombinant transporter or receptor.

-

Assay Conditions: In a 96-well plate format, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of unlabeled this compound.

-

Incubation and Termination: Allow the binding to reach equilibrium. The reaction is then rapidly terminated by vacuum filtration through glass fiber filters, trapping the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

In Vitro Functional Assays

Objective: To quantify the functional effect of this compound on monoamine transporters and receptor signaling pathways.

Methodology (for Neurotransmitter Reuptake):

-

Cell Culture: Use cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporters.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Uptake Initiation: Add a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake at each this compound concentration and determine the IC50 value using non-linear regression.

Electrophysiology

Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.

Methodology (Whole-cell Patch-clamp):

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.

-

Measurement: Record changes in resting membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked postsynaptic currents (EPSCs and IPSCs).

-

Data Analysis: Compare the electrophysiological parameters before, during, and after this compound application to determine its effect on neuronal activity.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving animals.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

-

Perfusion and Sampling: After a recovery period, perfuse the probe with aCSF at a slow, constant rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound (systemically or locally) and continue to collect dialysate samples.

-

Analysis: Analyze the concentration of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

Visualizing the Unknowns: Hypothesized Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized signaling pathways and experimental workflows. These visualizations provide a logical framework for understanding the potential mechanisms of this compound and the experimental steps needed for their validation.

Caption: Hypothesized monoaminergic mechanism of this compound.

Caption: Experimental workflow for this compound's mechanism of action.

Conclusion

This compound stands as a notable example of a clinically utilized therapeutic whose mechanism of action has not kept pace with modern pharmacological standards. The current understanding is based on decades-old observations and recent, indirect evidence. The true molecular targets, their binding affinities, the resultant downstream signaling cascades, and the potential contributions of anti-inflammatory actions remain significant unknowns. This guide provides a structured framework for the targeted research necessary to resolve these ambiguities. By systematically applying the outlined experimental protocols, the scientific community can endeavor to finally elucidate the precise molecular pharmacology of this compound, potentially uncovering novel insights into the treatment of anxiety and related disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Pharmacology of Trimetozine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetozine is a sedative and anxiolytic agent that has been in clinical use in some parts of Europe since 1959.[1] Despite its long history, its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, summarizing the current understanding of its pharmacodynamics and pharmacokinetics. While specific quantitative data such as binding affinities and in vivo pharmacokinetic parameters are not extensively available in publicly accessible literature, this guide outlines the putative mechanisms of action and provides detailed experimental protocols for the key assays used to characterize compounds of this class. The guide also includes visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound, also known under trade names such as Opalene and Trioxazine, is a morpholine derivative with recognized sedative and mild tranquilizing effects.[1] It has been clinically used for the treatment of anxiety.[1] The core structure of this compound features a 3,4,5-trimethoxyphenyl group attached to a morpholine ring. While its clinical use is established, a detailed understanding of its interaction with molecular targets and its passage through the body is still developing. This document aims to consolidate the available pharmacological information on this compound and provide a framework for its further investigation.

Pharmacodynamics: Unraveling the Mechanism of Action

The anxiolytic and sedative effects of this compound are believed to stem from its modulation of central nervous system (CNS) neurotransmitter systems. The primary hypothesis is that this compound influences the activity of key monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—and may also interact with the benzodiazepine binding sites. Additionally, emerging research on this compound analogs suggests potential anti-inflammatory and antioxidant properties.

Monoamine Neurotransmitter Modulation

This compound is thought to increase the synaptic availability of dopamine, norepinephrine, and serotonin.[2] This could be achieved through the inhibition of their respective reuptake transporters (DAT, NET, and SERT). By blocking these transporters, this compound would effectively increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling. This proposed mechanism is consistent with the actions of many established anxiolytic and antidepressant medications.

Diagram: Proposed Mechanism of this compound on Monoamine Reuptake

References

Trimetozine discovery and synthesis history

An In-depth Technical Guide to the Discovery and Synthesis of Trimetozine

Introduction

This compound, also known by trade names such as Opalene, Trimolide, and Trioxazine, is a sedative and mild tranquilizing agent that has been utilized in the treatment of anxiety. First introduced in European pharmaceutical markets in 1959, it garnered attention for its therapeutic applications in managing anxiety-related symptoms. This document provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and History

This compound was first introduced as a synthetic compound in 1959. It was developed and marketed in Europe as a sedative with mild tranquilizing properties. The originator is cited as Theraplix in France, with its introduction in 1966 under the trademark Opalene. Early clinical studies highlighted its effectiveness in reducing symptoms associated with anxiety. Interestingly, this compound is also known to be a metabolite of Trithiozine, a drug used for its antisecretory and anti-ulcer properties.

Physicochemical Properties

This compound is a crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 635-41-6 | |

| Molecular Formula | C₁₄H₁₉NO₅ | |

| Molecular Weight | 281.30 g/mol | |

| IUPAC Name | Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |

| Appearance | Crystalline prisms | |

| Melting Point | 120-122 °C | |

| Solubility | Slightly soluble in water and alcohol | |

| Synonyms | Trioxazine, Sedoxazine, 4-(3,4,5-Trimethoxybenzoyl)morpholine |

Pharmacological Profile

Therapeutic Class: Anxiolytic, Sedative

Mechanism of Action: The precise mechanism of action for this compound remains unclear. It is believed to exert its tranquilizing effects by influencing neurotransmitter systems within the central nervous system. Research suggests it may modulate the levels of key neurotransmitters such as dopamine and norepinephrine. This modulation is thought to be the basis for its efficacy in treating anxiety and related disorders.

Chemical Synthesis

The most established and classical synthesis of this compound involves a nucleophilic acyl substitution reaction. This method couples morpholine with a derivative of 3,4,5-trimethoxybenzoyl chloride.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a documented manufacturing process for this compound.

Materials:

| Reagent | Quantity | Molar Equivalent |

| 3,4,5-Trimethoxybenzoyl chloride | 46 g | 1.0 |

| Anhydrous Morpholine | 19 g | ~1.1 |

| Triethylamine | 25 g | ~1.2 |

| Anhydrous Benzene | 300 ml | - |

| Dilute Sulfuric Acid | As needed | - |

| Sodium Hydrogen Carbonate Solution | As needed | - |

| 90% Ethanol | As needed | - |

| Ether | As needed | - |

Procedure:

-

Dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.

-

Add 25 g of triethylamine to the solution.

-

While cooling the mixture with ice, add 19 g of anhydrous morpholine in small portions.

-

Boil the resulting solution under reflux for 2 hours.

-

After the reaction, filter off the precipitate that has formed.

-

Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.

-

Evaporate the solvent from the washed solution. The residue will be a yellow oil which crystallizes upon standing.

-

Take up the crystalline mass with ether and filter.

-

Recrystallize the crude product from 90% ethanol. This compound separates as prisms.

Yield and Purity:

-

Yield: 80%

-

Melting Point: 120°C to 122°C

Early Research on Trimetozine's Anti-inflammatory Properties: A Technical Review

Published: November 10, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trimetozine

This compound, also known by trade names such as Opalene, Trimolide, and Trioxazine, is a morpholine derivative.[1] Its primary established clinical use has been as a sedative and for the treatment of anxiety.[1][3] The mechanism of action for its sedative and anxiolytic effects is not fully elucidated but is thought to involve the modulation of neurotransmitter systems.[2] While early clinical trials, such as a 1970 study published in Minerva Medica, focused on its tranquilizing properties, a dedicated exploration of its anti-inflammatory capabilities during its initial decades of use is not well-documented in the accessible scientific literature.[4]

Evidence from Recent Research on this compound Analogues

While direct early evidence is scarce, recent studies on structurally related compounds have provided indirect evidence suggesting that the this compound scaffold may possess anti-inflammatory activity. A 2023 study on a new this compound analogue, LQFM212, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.[5]

Quantitative Data from Analogue Studies

The study on LQFM212 provided the following key quantitative findings, which are summarized in the table below. It is crucial to note that these data pertain to a this compound analogue and not this compound itself.

| Cytokine | Effect of LQFM212 Treatment in LPS-Induced Neuroinflammation Model |

| Pro-inflammatory Cytokines | |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |

| Interleukin-1beta (IL-1β) | Reduced |

| Anti-inflammatory Cytokines | |

| Interleukin-4 (IL-4) | Increased |

| Interleukin-10 (IL-10) | Increased |

| Table 1: Effects of a this compound Analogue (LQFM212) on Inflammatory Cytokines.[5] |

Experimental Protocol for Analogue Study (LPS-Induced Neuroinflammation)

The methodology employed in the study of the this compound analogue LQFM212 provides a framework for how the anti-inflammatory properties of such compounds can be assessed.

-

Animal Model: The study utilized a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation.

-

Treatment: One group of animals was treated with the this compound analogue LQFM212.

-

Induction of Inflammation: Neuroinflammation was induced by the administration of LPS.

-

Cytokine Measurement: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokines (IL-4, IL-10) were measured to quantify the inflammatory response.

-

Behavioral and Oxidative Stress Analysis: The study also assessed anxiogenic- and depressive-like behaviors and markers of oxidative stress in the brain cortex and hippocampus.[5]

The workflow for this type of experimental protocol can be visualized as follows:

Plausible Anti-inflammatory Mechanisms

Based on the broader understanding of inflammatory pathways and the chemical structure of this compound, several plausible (though not definitively proven in early studies) mechanisms for its potential anti-inflammatory action can be hypothesized.

Modulation of Neurotransmitter Systems

This compound is believed to influence several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[2] There is a well-established link between these neurotransmitters and the regulation of the immune response. For instance, dopamine can modulate the production of cytokines by immune cells. A potential, indirect anti-inflammatory effect of this compound could be mediated through its action on these neurotransmitter pathways, which in turn could temper inflammatory responses, particularly in the central nervous system.

Antioxidant Activity

Recent research on this compound analogues has highlighted their antioxidant properties.[5] Oxidative stress and inflammation are intricately linked, with reactive oxygen species (ROS) acting as signaling molecules that can trigger pro-inflammatory pathways. It is plausible that this compound itself possesses antioxidant capabilities, which could contribute to an anti-inflammatory effect by reducing the overall oxidative burden.

A simplified signaling pathway illustrating the interplay between oxidative stress and inflammation is presented below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Clinical trial of a new tranquilizing agent: trioxazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Trimetozine's Interaction with Serotonin and Dopamine Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetozine, a sedative and anxiolytic agent marketed in Europe since 1959, has a long history of clinical use.[1] However, its precise mechanism of action at the molecular level, particularly concerning its interaction with serotonin and dopamine pathways, remains largely unelucidated in publicly available research. This technical guide synthesizes the current understanding of this compound's pharmacology, drawing from available literature to provide a comprehensive overview for researchers and drug development professionals. While quantitative data on receptor binding affinities and specific pathway modulation are scarce, this guide will detail the qualitative evidence suggesting this compound's influence on central nervous system (CNS) neurotransmitter systems, summarize findings from behavioral and neuropharmacological studies, and outline relevant experimental protocols for future investigation.

Introduction

This compound, also known as Trioxazine, is a morpholine derivative with recognized tranquilizing and sedative properties.[1][2] It has been primarily used in the treatment of anxiety and related disorders.[1][2] Despite its long-standing clinical application, the exact molecular targets and signaling pathways through which this compound exerts its effects are not well-defined.[1][2] It is generally believed to modulate the activity of several key neurotransmitters in the CNS, including serotonin and dopamine.[3] This guide aims to consolidate the existing knowledge and provide a framework for further research into this compound's neuropharmacological profile.

Hypothetical Mechanism of Action

The prevailing hypothesis is that this compound's therapeutic effects stem from its ability to modulate serotonergic and dopaminergic neurotransmission.[3] It is thought to influence the levels and activity of these neurotransmitters, which are critically involved in mood regulation, anxiety, and motor control.[3]

Interaction with the Serotonin Pathway

Some sources suggest that this compound may act as a serotonin reuptake inhibitor.[3] By blocking the serotonin transporter (SERT), this compound would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This proposed mechanism is consistent with the drug's anxiolytic and potential antidepressant effects.

Interaction with the Dopamine Pathway

This compound is also believed to influence dopamine pathways.[2][3] The nature of this interaction is less clear and could involve modulation of dopamine receptors or an increase in dopamine availability.[3] Such effects could contribute to its sedative properties and potentially impact motor control.

Summary of Preclinical Findings

While specific quantitative data is lacking, early preclinical studies have provided some insights into the general pharmacological effects of this compound.

Table 1: Summary of Qualitative Preclinical Data on this compound

| Area of Investigation | Observed Effect | Implication | Citation |

| Behavioral Studies | Exerts anti-anxiety and sedative effects in animal models. | Supports its clinical use as a tranquilizer. | [4] |

| Neuropharmacology | Modulates central nervous system activity. | Suggests interaction with key neurotransmitter systems. | [4] |

| Electroencephalography (EEG) | Induces changes in brain wave patterns consistent with sedative-hypnotics. | Provides objective evidence of its CNS depressant effects. | [4] |

Experimental Protocols

To further elucidate the mechanism of action of this compound, a number of standard preclinical assays would be required. The following are detailed methodologies for key experiments that could be employed.

Radioligand Binding Assays

These assays are essential for determining the affinity of a compound for specific receptors.

-

Objective: To quantify the binding affinity (Ki) of this compound for a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, striatum) or cells expressing the recombinant human receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Competition Binding: Incubate the membrane preparation with a known radiolabeled ligand for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-spiperone for D2) and varying concentrations of unlabeled this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Assays

These assays determine if a compound inhibits the reuptake of neurotransmitters from the synaptic cleft.

-

Objective: To measure the potency of this compound in inhibiting the serotonin transporter (SERT) and the dopamine transporter (DAT).

-

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., rat striatum for DAT, cortex for SERT).

-

Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-dopamine) to initiate uptake.

-

Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To assess the effect of this compound administration on the extracellular concentrations of serotonin and dopamine and their metabolites in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., rat).

-

Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical mechanism of this compound at the serotonergic synapse.

Caption: Postulated interaction of this compound with the dopaminergic synapse.

Caption: Proposed workflow for characterizing this compound's neuropharmacology.

Future Directions and Conclusion

The existing literature on this compound provides a foundation for its classification as a sedative and anxiolytic, likely acting through the modulation of serotonin and dopamine systems. However, a significant gap remains in our understanding of its specific molecular interactions. Future research should prioritize the systematic evaluation of this compound's binding profile across a comprehensive panel of CNS receptors and transporters. In vivo studies, such as microdialysis and electrophysiology, are crucial to confirm its effects on neurotransmitter dynamics and neuronal activity.

Recent investigations into a novel analogue of this compound, LQFM289, which exhibits antioxidant properties, suggest a potential new avenue for research.[5] The antioxidant capacity of such compounds could indirectly influence neurotransmitter synthesis and neuronal health, adding another layer to the potential mechanism of this compound-like molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 635-41-6 | >98% [smolecule.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [Behavioral and neuropharmacological studies of trioxazin (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Norepinephrine Modulation in Trimetozine's Effects: A Technical Guide

Disclaimer: This document provides a technical overview of the purported role of norepinephrine in the pharmacological effects of Trimetozine. It is intended for researchers, scientists, and drug development professionals. Publicly available, peer-reviewed data quantifying the direct interaction of this compound with components of the noradrenergic system is scarce. Therefore, this guide summarizes the existing qualitative information and presents a series of standardized, hypothetical experimental protocols that would be necessary to rigorously elucidate this compound's mechanism of action. The quantitative data and specific experimental outcomes presented herein are illustrative and intended to serve as a template for future research.

Introduction

This compound (also known as Trioxazine) is a psychotropic agent that has been used as a sedative and anxiolytic.[1][2] Its precise mechanism of action remains largely uncharacterized, though it is believed to modulate the activity of several key neurotransmitter systems in the central nervous system (CNS), including the noradrenergic system.[3][4] Emerging evidence suggests that this compound may exert some of its effects by increasing the synaptic availability of norepinephrine, a neurotransmitter crucial for regulating attention, arousal, and mood.[3] This guide explores the potential role of norepinephrine modulation in the therapeutic effects of this compound and outlines the necessary experimental framework to validate this hypothesis.

Proposed Mechanism of Norepinephrine Modulation

It is hypothesized that this compound may increase noradrenergic signaling through one or more of the following mechanisms:

-

Inhibition of the Norepinephrine Transporter (NET): By binding to and inhibiting NET, this compound could block the reuptake of norepinephrine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors.[4]

-

Modulation of Norepinephrine Release: this compound might directly or indirectly influence the release of norepinephrine from presynaptic terminals.

-

Receptor Interaction: While less discussed, a direct interaction with adrenergic receptors cannot be entirely ruled out without specific binding studies.

The following sections detail the experimental protocols required to investigate these possibilities.

Experimental Protocols for Elucidating Noradrenergic Effects

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound for the human norepinephrine transporter (hNET) and key adrenergic receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing hNET, alpha-1 adrenergic receptors, or alpha-2 adrenergic receptors will be cultured under standard conditions.

-

Cells will be harvested, and crude membrane preparations will be isolated by homogenization and centrifugation. Protein concentration will be determined using a BCA assay.

-

-

Radioligand Binding Assay:

-

For hNET: Membranes will be incubated with a specific radioligand, such as [³H]-Nisoxetine, in the presence of increasing concentrations of this compound.

-

For Adrenergic Receptors: Membranes will be incubated with appropriate radioligands (e.g., [³H]-Prazosin for alpha-1, [³H]-Rauwolscine for alpha-2) and varying concentrations of this compound.

-

Non-specific binding will be determined in the presence of a high concentration of a known competitor (e.g., Desipramine for hNET).

-

Following incubation, bound and free radioligand will be separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters will be quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibition constant (Ki) will be calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

In Vitro Norepinephrine Reuptake Assay

Objective: To assess the functional effect of this compound on norepinephrine reuptake via NET.

Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing hNET will be seeded in 96-well plates.

-

-

Norepinephrine Uptake:

-

Cells will be pre-incubated with varying concentrations of this compound or a reference NET inhibitor (e.g., Desipramine).

-

[³H]-Norepinephrine will be added, and uptake will be allowed to proceed for a specified time at 37°C.

-

The uptake process will be terminated by washing with ice-cold buffer.

-

Cells will be lysed, and the amount of [³H]-Norepinephrine taken up will be measured by liquid scintillation counting.

-

-

Data Analysis:

-

IC50 values for the inhibition of norepinephrine uptake will be determined by non-linear regression analysis.

-

In Vivo Microdialysis

Objective: To measure the effect of systemic this compound administration on extracellular norepinephrine levels in specific brain regions of freely moving animals.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats will be used.

-

-

Surgical Procedure:

-

Animals will be anesthetized, and a guide cannula for a microdialysis probe will be stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.

-

-

Microdialysis and Sample Collection:

-

Following a recovery period, a microdialysis probe will be inserted through the guide cannula.

-

The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After establishing a stable baseline of extracellular norepinephrine, animals will be administered this compound (e.g., intraperitoneally).

-

Dialysate samples will be collected at regular intervals before and after drug administration.

-

-

Neurochemical Analysis:

-

Norepinephrine concentrations in the dialysate samples will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Changes in extracellular norepinephrine levels will be expressed as a percentage of the baseline.

-

Data Presentation (Hypothetical)

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Binding Affinities (Ki) of this compound

| Target | Radioligand | Ki (nM) |

| Human Norepinephrine Transporter (hNET) | [³H]-Nisoxetine | 150 |

| Alpha-1 Adrenergic Receptor | [³H]-Prazosin | > 10,000 |

| Alpha-2 Adrenergic Receptor | [³H]-Rauwolscine | > 10,000 |

Table 2: Hypothetical Functional Activity (IC50) of this compound

| Assay | Cell Line | IC50 (nM) |

| [³H]-Norepinephrine Reuptake Inhibition | hNET-HEK293 | 250 |

Table 3: Hypothetical In Vivo Effects of this compound on Extracellular Norepinephrine

| Brain Region | Dose (mg/kg, i.p.) | Maximum Increase in NE (% of Baseline) |

| Prefrontal Cortex | 10 | 180% |

| Hippocampus | 10 | 150% |

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of this compound's action on the noradrenergic synapse.

Caption: Experimental workflow for investigating this compound's noradrenergic effects.

Conclusion

While this compound is suggested to modulate noradrenergic neurotransmission, a comprehensive understanding of this interaction is lacking. The experimental protocols outlined in this guide provide a clear and robust framework for future research aimed at elucidating the precise mechanism of action. By systematically evaluating this compound's affinity for the norepinephrine transporter and its functional impact on norepinephrine reuptake and synaptic levels, the scientific community can build a data-driven model of its pharmacological effects. Such studies are essential for a complete characterization of this compound and for informing the development of novel therapeutics targeting the noradrenergic system.

References

Initial Toxicity Screening of Trimetozine in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetozine is a sedative agent that has been in clinical use for several decades. Despite its history, publicly available data on its in vitro toxicity profile across various cell lines is limited. An initial toxicity screening is a critical step in the preclinical safety assessment of any compound, providing essential information on its potential cytotoxic effects. This guide outlines a comprehensive framework for conducting an initial in vitro toxicity screening of this compound, detailing experimental protocols, data presentation, and potential mechanistic pathways. The methodologies described herein are based on established principles of in vitro toxicology and are intended to serve as a foundational template for such an investigation.

Cell Line Selection

The choice of cell lines is crucial for a comprehensive initial toxicity screen. A panel of cell lines representing different tissues and both cancerous and non-cancerous origins is recommended to identify potential tissue-specific toxicity and to assess for any selective anti-proliferative effects.

Recommended Cell Lines for Initial Screening:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism.[1]

-

HEK293 (Human Embryonic Kidney): Represents a kidney cell line, important for assessing potential renal toxicity.[1]

-

A549 (Human Lung Carcinoma): A common model for evaluating toxicity in the respiratory system.

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line often used in general cytotoxicity screening.

-

WI-38 (Human Lung Fibroblast): A non-cancerous cell line to serve as a control for general cytotoxicity against normal, healthy cells.

Experimental Protocols

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following are standard assays for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Neutral Red Incubation: After the treatment period, remove the medium and add medium containing a final concentration of 50 µg/mL neutral red. Incubate for 2-3 hours.

-

Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.[6]

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and collect the supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Absorbance Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[9]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison across cell lines, concentrations, and time points. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.

Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cell Lines

| Cell Line | Assay | 24 hours | 48 hours | 72 hours |

|---|---|---|---|---|

| HepG2 | MTT | >1000 | 850 | 620 |

| NRU | >1000 | 875 | 650 | |

| LDH | >1000 | >1000 | 980 | |

| HEK293 | MTT | >1000 | 950 | 780 |

| NRU | >1000 | 980 | 810 | |

| LDH | >1000 | >1000 | >1000 | |

| A549 | MTT | 900 | 720 | 550 |

| NRU | 930 | 750 | 580 | |

| LDH | >1000 | 990 | 850 | |

| MCF-7 | MTT | 880 | 690 | 510 |

| NRU | 910 | 710 | 530 | |

| LDH | >1000 | 950 | 820 | |

| WI-38 | MTT | >1000 | >1000 | 950 |

| NRU | >1000 | >1000 | 980 |

| | LDH | >1000 | >1000 | >1000 |

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the initial in vitro toxicity screening of a test compound like this compound.

Caption: Experimental workflow for in vitro toxicity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Cytotoxic compounds can induce cell death through various mechanisms, with apoptosis being a common pathway. The intrinsic, or mitochondrial, pathway of apoptosis is triggered by cellular stress.[10][11] While the specific mechanism for this compound is unknown, this diagram illustrates a plausible signaling cascade that could be investigated.

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting an initial in vitro toxicity screening of this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain robust and comprehensive data on the cytotoxic potential of this compound. The detailed protocols and data presentation formats outlined here are designed to ensure clarity and reproducibility. Further investigation into the specific molecular mechanisms, such as the potential involvement of apoptotic pathways, would be a logical next step following this initial screening.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 6. qualitybiological.com [qualitybiological.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Apoptosis - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Structure-Activity Relationship of Trimetozine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Core Structural Features and Their Influence on Anxiolytic Activity

Introduction

Trimetozine, a morpholine benzamide derivative first marketed in 1959, has a long history as a sedative and anxiolytic agent. Its mechanism of action, while not fully elucidated, is believed to involve the modulation of key neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine[1]. Despite its clinical use, comprehensive public-domain literature detailing the structure-activity relationship (SAR) of a broad series of this compound analogs is scarce. This technical guide synthesizes the available information on known derivatives and integrates it with the broader SAR principles of its core chemical moieties—the 3,4,5-trimethoxyphenyl ring, the amide linker, and the morpholine ring—to provide a foundational understanding for researchers and drug development professionals.

Core Structure and Known Modifications

The chemical structure of this compound is 4-(3,4,5-trimethoxybenzoyl)morpholine. The SAR of this compound can be analyzed by considering modifications to its three primary structural components.

Diagram: Logical relationship of this compound's structural components and modification points.

References

Unraveling the Molecular Targets of Trimetozine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetozine, a sedative and mild tranquilizer marketed in Europe since 1959, has a long history of use in treating anxiety.[1] Despite its clinical application, the precise molecular targets and the underlying mechanism of action remain largely unelucidated, presenting a significant knowledge gap for drug development professionals and researchers.[1] This technical guide synthesizes the current understanding of this compound's hypothesized molecular interactions and provides a framework for future investigation by examining the methodologies applied to a novel analogue. While quantitative data on this compound's direct molecular interactions are scarce, this guide aims to provide a comprehensive overview of its putative mechanisms and the experimental avenues that can illuminate its pharmacological profile.

Hypothesized Molecular Targets and Mechanism of Action

The prevailing hypothesis surrounding this compound's mechanism of action centers on its modulation of key neurotransmitter systems in the central nervous system.[2] It is believed to influence the levels and activity of serotonin, dopamine, and norepinephrine, which are crucial for mood regulation, motivation, and stress response.[2] The primary proposed mechanism is the inhibition of neurotransmitter reuptake, leading to increased synaptic availability. Additionally, recent studies on a this compound analogue suggest a potential interaction with benzodiazepine binding sites.

Table 1: Hypothesized Molecular Targets of this compound

| Putative Target | Proposed Mechanism of Action | Potential Therapeutic Effect | Supporting Evidence |

| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake from the synaptic cleft. | Anxiolytic, mood stabilization. | Hypothesized based on its therapeutic use for anxiety and mood disorders.[2] |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake from the synaptic cleft. | Improved motivation and mood. | Postulated to contribute to its effects on motivation and pleasure.[2] |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake from the synaptic cleft. | Enhanced attention and arousal. | Suggested to play a role in its influence on stress responses.[2] |

| Benzodiazepine Binding Sites (on GABA-A receptors) | Allosteric modulation of GABA-A receptors. | Anxiolytic, sedative. | Inferred from studies on the analogue LQFM289, where anxiolytic effects were attenuated by the benzodiazepine antagonist flumazenil.[3] |

| - | Antioxidant activity. | Neuroprotection. | Suggested by studies on the analogue LQFM289, which was designed with a potent antioxidant moiety.[3] |

Signaling Pathway: Hypothesized Modulation of Monoaminergic Synapses

The following diagram illustrates the proposed mechanism of this compound at a typical monoaminergic synapse, where it is thought to inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.

Caption: Hypothesized action of this compound at the synapse.

Experimental Protocols for Target Elucidation: A Case Study of the this compound Analogue LQFM289

Given the absence of detailed experimental data for this compound, this section outlines the methodologies employed in a 2023 study on its novel analogue, LQFM289, to provide a practical framework for future research.[3]

Electrochemical and Computational Analysis

Objective: To investigate the redox properties and electronic structure of the compound, providing insights into its reactivity and potential for antioxidant activity.

Methodologies:

-

Voltammetry: The electrochemical behavior of LQFM289 was investigated using voltammetric techniques. This involved applying a varying potential to an electrode in a solution containing the compound and measuring the resulting current. The study identified two distinct oxidation peaks, corresponding to the phenolic (antioxidant) and amino moieties of the molecule.[3]

-

Density Functional Theory (DFT) Calculations: Computational studies using DFT were performed to elucidate the electronic structure of LQFM289. These calculations complemented the electrochemical findings and helped in proposing a redox mechanism.[3]

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like activity of the compound in an animal model.

Methodology:

-

The anxiolytic-like effects of LQFM289 were evaluated in mice. The study found that a 10 mg/kg oral dose induced these effects without impairing motor activity.[3]

Receptor Binding Interaction Studies

Objective: To investigate the involvement of specific receptor systems in the observed anxiolytic-like effects.

Methodology:

-

Pharmacological Antagonism: To test the hypothesis of benzodiazepine binding site involvement, mice were pre-treated with flumazenil, a known benzodiazepine antagonist, before the administration of LQFM289. The attenuation of the anxiolytic-like effects by flumazenil suggested the participation of these binding sites.[3]

-

Molecular Docking: Computational docking studies were performed to simulate the interaction of LQFM289 with benzodiazepine binding sites. The results showed strong interactions, corroborating the findings from the in vivo antagonism study.[3]

Experimental Workflow: Investigating the this compound Analogue LQFM289

The following diagram outlines the logical flow of the key experiments performed to characterize the mechanism of action of the this compound analogue, LQFM289.

Caption: Experimental workflow for LQFM289 characterization.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be definitively identified, the existing body of evidence points towards a modulatory role on monoaminergic neurotransmitter systems. The lack of quantitative binding data for this compound represents a significant opportunity for future research. The experimental approaches successfully applied to its analogue, LQFM289, including electrochemical analysis, in vivo behavioral assays coupled with pharmacological antagonism, and molecular docking, provide a clear and robust roadmap for future investigations into this compound itself.

Future research should prioritize:

-

Radioligand binding assays to determine the affinity of this compound for serotonin, dopamine, and norepinephrine transporters, as well as for various G-protein coupled receptors, including subtypes of serotonin and dopamine receptors.

-

In vitro reuptake inhibition assays to quantify the potency of this compound at these transporters.

-

Electrophysiological studies to examine the effects of this compound on neuronal firing and synaptic plasticity in relevant brain circuits.

-

Further investigation into its potential interaction with GABA-A receptors , building upon the findings from its analogue.

By employing these established methodologies, the scientific community can move closer to a definitive understanding of this compound's molecular targets, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

Trimetozine's Effect on Central Nervous System Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetozine, a pharmaceutical agent first introduced in Europe in 1959, has been utilized for its sedative and mild tranquilizing properties in the management of anxiety.[1][2] Despite its long history of clinical use, a comprehensive understanding of its precise mechanism of action on the central nervous system (CNS) remains a subject of ongoing investigation. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's effects on CNS activity. It is evident that this compound's therapeutic effects likely stem from a multi-faceted modulation of key neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[3][4] Furthermore, emerging research points towards potential anti-inflammatory and antioxidant properties, which may contribute to its overall neuropharmacological profile. This document aims to consolidate the current knowledge, present available data in a structured format, and propose putative signaling pathways and experimental workflows to guide future research.

Introduction

This compound, also known by trade names such as Opalene and Trioxazine, is a sedative and anxiolytic agent.[1][2] Chemically, it is morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone.[2] Its primary clinical applications have been in the treatment of anxiety and anxiety-related disorders.[1][4] While its efficacy has been documented, the underlying molecular mechanisms have not been fully elucidated. This guide will delve into the known and hypothesized effects of this compound on CNS activity, with a focus on its interaction with neurotransmitter systems and other potential neuroprotective pathways.

Putative Mechanisms of Action

The central nervous system effects of this compound are believed to be mediated through the modulation of several key neurotransmitter systems.

Modulation of Monoaminergic Systems

Multiple sources suggest that this compound influences the levels and activity of serotonin, dopamine, and norepinephrine in the CNS.[3][4]

-

Serotonergic System: It is thought that this compound may inhibit the reuptake of serotonin, thereby increasing its synaptic availability.[4] This action is a common mechanism for many anxiolytic and antidepressant medications.

-

Dopaminergic System: this compound is also believed to modulate dopamine receptors or increase dopamine availability, which could contribute to its effects on mood and motivation.[4]

-

Noradrenergic System: An influence on norepinephrine levels is another proposed mechanism, potentially affecting alertness and energy levels.[4]

Interaction with Benzodiazepine Receptors

A recent study on a novel analogue of this compound, LQFM289, revealed that its anxiolytic-like effects were attenuated by flumazenil, a benzodiazepine antagonist. This suggests a possible interaction with benzodiazepine binding sites on the GABA-A receptor complex.[3] While this has not been directly confirmed for this compound itself, it opens a new avenue for investigation into its mechanism of action.

Antioxidant and Anti-inflammatory Properties

There is evidence to suggest that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.[3] Oxidative stress and neuroinflammation are implicated in the pathophysiology of various anxiety and mood disorders.

Quantitative Data

| Parameter | Receptor/Transporter/Enzyme | Value | Reference |

| Binding Affinity (Ki) | Serotonin Transporter (SERT) | Data not available | |

| Dopamine Transporter (DAT) | Data not available | ||

| Norepinephrine Transporter (NET) | Data not available | ||

| Dopamine Receptors (e.g., D2) | Data not available | ||

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Data not available | ||

| Benzodiazepine Binding Site (GABA-A Receptor) | Data not available | ||

| Inhibitory Potency (IC50) | Serotonin Reuptake | Data not available | |

| Dopamine Reuptake | Data not available | ||

| Norepinephrine Reuptake | Data not available | ||

| Neurotransmitter Levels | Serotonin (5-HT) | Data not available | |

| Dopamine (DA) | Data not available | ||

| Norepinephrine (NE) | Data not available |

Experimental Protocols

Detailed experimental protocols from primary literature specifically for this compound are scarce. However, based on the suggested mechanisms of action, the following are detailed methodologies for key experiments that would be crucial in elucidating its effects.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for monoamine transporters and receptors.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), D2 dopamine receptor, or 5-HT2A serotonin receptor.

-

Assay Buffer: Use an appropriate buffer for each target (e.g., Tris-HCl with specific ions).

-

Radioligand: Utilize a specific radioligand for each target (e.g., [3H]citalopram for SERT, [3H]raclopride for D2 receptors).

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

-

In Vitro Neurotransmitter Reuptake Assay

-

Objective: To measure the functional inhibition of serotonin, dopamine, and norepinephrine reuptake by this compound.

-

Protocol:

-

Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Neurotransmitter Uptake: Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE).

-

Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated in the synaptosomes.

-

Data Analysis: Determine the IC50 value for the inhibition of each neurotransmitter's uptake.

-

Animal Models of Anxiety

-

Objective: To assess the anxiolytic effects of this compound in vivo.

-

Protocol (Elevated Plus Maze):

-

Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Animals: Use male Wistar rats or Swiss Webster mice.

-

Drug Administration: Administer this compound intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes before the test. A vehicle control group should be included.

-

Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.

-

Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: Analyze the percentage of time spent in the open arms and the number of open arm entries as measures of anxiolytic activity.

-

Visualizations of Putative Mechanisms

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows based on the available literature.

Caption: Putative mechanism of this compound's modulation of monoaminergic systems.

Caption: Hypothesized interaction of this compound with the GABA-A receptor complex.

Caption: General experimental workflow for assessing the anxiolytic effects of this compound.

Conclusion and Future Directions

This compound is a sedative and anxiolytic agent with a long history of clinical use. While its precise mechanism of action remains to be fully elucidated, the available evidence points towards a multimodal mechanism involving the modulation of serotonin, dopamine, and norepinephrine systems. The potential for interaction with the benzodiazepine binding site on the GABA-A receptor, as suggested by studies on a structural analogue, warrants further investigation. Additionally, its antioxidant and anti-inflammatory properties may contribute to its overall therapeutic profile.

A significant gap in the current understanding of this compound is the lack of specific quantitative data regarding its receptor and transporter affinities, as well as its precise effects on neurotransmitter dynamics. Future research should prioritize in vitro binding and functional assays to quantify these interactions. Furthermore, detailed in vivo microdialysis studies could provide valuable information on the dose-dependent effects of this compound on extracellular neurotransmitter levels in relevant brain regions. A more thorough investigation into its potential interaction with the GABA-A receptor complex is also crucial. By addressing these knowledge gaps, a more complete and nuanced understanding of this compound's effects on the central nervous system can be achieved, potentially paving the way for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Trimetozine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Trimetozine. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes and concepts.

Chemical Identity and Structure

This compound, known by trade names such as Opalene and Trioxazine, is a sedative and anxiolytic agent that has been marketed in Europe since 1959.[1] Its chemical structure consists of a 3,4,5-trimethoxyphenyl group linked to a morpholine moiety.[2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone[1][2][3] |

| CAS Number | 635-41-6[4][5][6] |

| Molecular Formula | C₁₄H₁₉NO₅[2][4][5][7] |

| Synonyms | Sedoxazine, Trioxazin, V 7, PS-2383, NSC-62939[5][6] |

| ChEBI Definition | 4-morpholinyl-(3,4,5-trimethoxyphenyl)methanone is a member of morpholines.[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 281.30 g/mol | [2][4][7] |

| Appearance | White to off-white solid powder or crystals. | [4][5] |

| Melting Point | 120-122 °C | [5][8] |

| Boiling Point | ~424-461.5 °C (estimates) | [5][9] |

| pKa (Predicted) | -1.60 ± 0.20 | [5][8] |

| XLogP3 | 0.9 | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Notes |

| Water | Slightly soluble | [5] |

| Alcohol | Slightly soluble | |

| DMSO | ≥ 100 mg/mL (355.49 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 90% Corn Oil.[4] |

Experimental Protocols

Synthesis via Nucleophilic Acyl Substitution

The classical synthesis of this compound is achieved through a nucleophilic acyl substitution reaction.[2]

Protocol:

-

Reactant Preparation: Dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene. Add 25 g of triethylamine to the solution.

-

Nucleophilic Addition: While cooling the mixture with ice, add 19 g of anhydrous morpholine in small portions.

-

Reaction: Boil the resulting solution under reflux for 2 hours.

-

Work-up:

-

Filter the precipitate (triethylamine hydrochloride).

-

Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.

-

Evaporate the solvent from the washed filtrate. The residual oil will crystallize upon standing.

-

-

Purification: Collect the crystalline mass with ether, filter, and recrystallize from 90% ethanol to yield the final product as prisms.[5]

Caption: Workflow for the synthesis of this compound.

In Vitro and In Vivo Solution Preparation

For experimental use, this compound is typically dissolved for both in vitro and in vivo applications.

Protocol for In Vivo Formulations:

-

Stock Solution: First, prepare a clear stock solution of this compound in DMSO. The use of newly opened DMSO is recommended due to its hygroscopic nature.[4] Sonication or gentle heating can be employed to aid dissolution.[4]

-